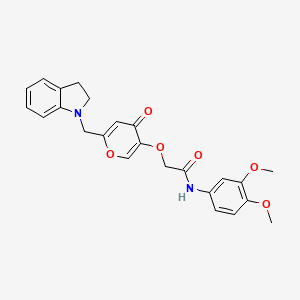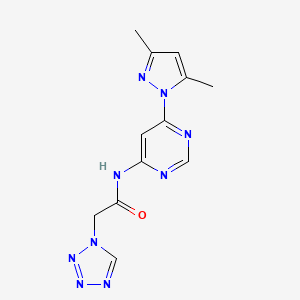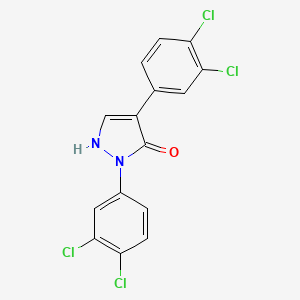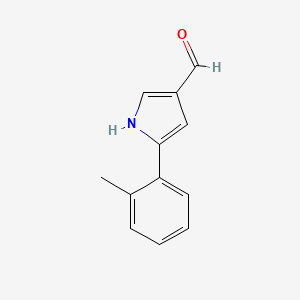
5-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde
Descripción general
Descripción
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized from its constituent reactants, including the conditions required for the reaction, the catalysts used, and the yield of the product .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be done using various spectroscopic methods like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed. It can also involve studying the mechanism of these reactions .Physical And Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of reactions it undergoes .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Pyrroles
- Research demonstrates efficient preparation of various 3-fluorinated pyrroles, including 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, which are structurally similar to 5-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde. These compounds are synthesized through a process involving electrophilic alpha,alpha-difluorination and subsequent aromatization (Surmont et al., 2009).
Molecular Magnets
- A study highlights the use of pyrrole carbaldehydes in the formation of high nuclearity {Mn(III)25} barrel-like clusters. These compounds exhibit single-molecule magnetic behavior, indicating potential applications in magnetic materials (Giannopoulos et al., 2014).
Organometallic Chemistry
- Research in organometallic chemistry involves the synthesis of group 14 5-metallated pyrrole-2-carbaldehydes, offering insights into the chemical behavior and applications of pyrrole carbaldehydes in this field (Denat et al., 1992).
Antitumor Properties
- A novel compound, related to pyrrole carbaldehydes, demonstrated antitumor properties in vitro, hinting at the potential biomedical applications of related compounds (Jia et al., 2015).
Pyrrole Synthesis
- Various methods for synthesizing pyrrole-2-carbaldehydes and related compounds have been developed. These include transformations using carbohydrates, offering avenues for creating a diverse array of pyrrole derivatives (Adhikary et al., 2015).
Ligand Synthesis in Coordination Chemistry
- The synthesis and characterization of ligands based on pyrrole carbaldehydes for metal complexes, particularly in aluminum and zinc complexes, have been explored. This research contributes to understanding the role of such ligands in coordination chemistry and polymerization processes (Qiao et al., 2011).
Development of Fluorescent Compounds
- Studies on the synthesis of pyrrole-2-carbaldehyde derivatives have led to the creation of compounds with unique fluorescent properties, expanding the understanding of these compounds in photophysics and photochemistry (Es et al., 2010).
Mecanismo De Acción
Target of Action
It’s worth noting that pyrazole-bearing compounds, which share a similar structure, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
Compounds with similar structures, such as pyrazole derivatives, have been shown to interact with their targets through various mechanisms, including free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
Related compounds have been shown to inhibit enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (ache), and butyrylcholinesterase (buche), and to have antibacterial and antioxidant potentials .
Result of Action
Related compounds have been shown to have potent antileishmanial and antimalarial activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9-4-2-3-5-11(9)12-6-10(8-14)7-13-12/h2-8,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYKMVCYIHLMBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CN2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


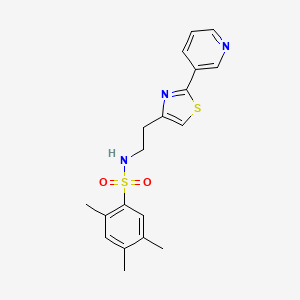
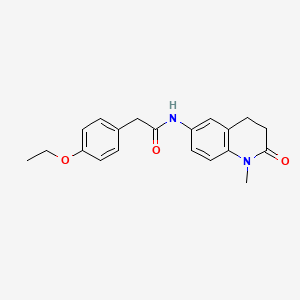
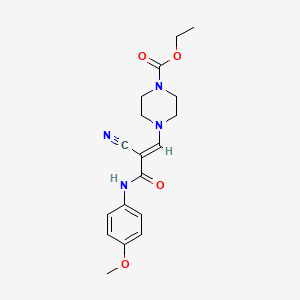
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2945872.png)
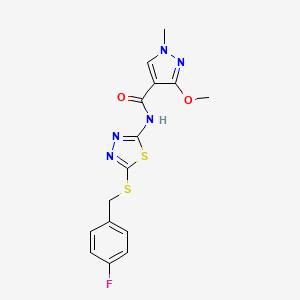
![5-(isopentylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2945876.png)
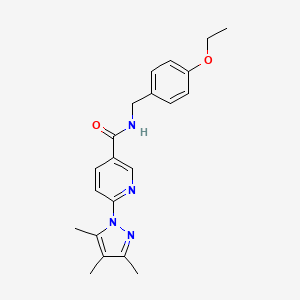
![N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2945879.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2945880.png)
![3-(3,4-dimethoxyphenethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2945883.png)
